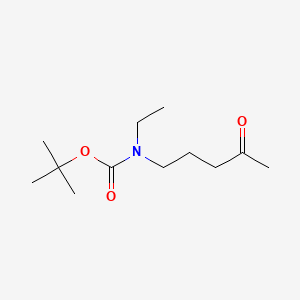

N-(t-Boc)-N-ethyl-4-oxopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(4-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-6-13(9-7-8-10(2)14)11(15)16-12(3,4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKSCSEAZAHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652489 | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-52-8 | |

| Record name | Carbamic acid, ethyl(4-oxopentyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance As a Synthetic Intermediate

N-(t-Boc)-N-ethyl-4-oxopentylamine serves as a crucial intermediate in multi-step organic syntheses. Its structure incorporates two key functional groups—a tert-butoxycarbonyl (Boc) protected secondary amine and a ketone (oxo group)—which can be manipulated selectively. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework, making it a valuable precursor for a variety of more complex target molecules. The presence of both a nucleophilic center (after deprotection of the amine) and an electrophilic center (the carbonyl carbon) within the same molecule, albeit in a protected form, opens up a wide range of possibilities for intramolecular and intermolecular reactions.

Strategic Importance in Complex Molecule Construction

The strategic importance of N-(t-Boc)-N-ethyl-4-oxopentylamine lies in its ability to act as a linchpin in convergent synthetic strategies. numberanalytics.com Chemists can construct complex molecules with high precision and selectivity by utilizing such well-defined building blocks. numberanalytics.com The compound's linear carbon chain provides a scaffold that can be further functionalized or incorporated into larger ring systems. The ethyl group on the nitrogen atom also introduces a degree of steric and electronic differentiation that can influence the reactivity and conformation of the final products. The ability to combine Boc protection with other protecting groups allows for orthogonal strategies, enabling the selective deprotection and reaction of different parts of a molecule. numberanalytics.comtotal-synthesis.com This is particularly crucial in the synthesis of intricate natural products and pharmaceutical agents. numberanalytics.comontosight.ai

Overview of the Tert Butoxycarbonyl Boc Protecting Group in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of peptides and other complex molecules. total-synthesis.comontosight.aijk-sci.comwikipedia.orgchemistrysteps.com Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, including basic hydrolysis and many nucleophilic attacks, while being readily removable under mild acidic conditions. total-synthesis.comontosight.ai

The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aijk-sci.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.comontosight.ai

The removal of the Boc group, or deprotection, is generally accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). ontosight.aijk-sci.comwikipedia.org The mechanism proceeds via protonation of the carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.comchemistrysteps.com This acid-lability makes the Boc group orthogonal to other common protecting groups like Fmoc and Cbz, which are removed under basic and reductive conditions, respectively. total-synthesis.com

Role of the Oxo Functionality As a Key Reaction Handle

Protecting Group Chemistry of the Amine Moiety

N-tert-Butoxycarbonylation Procedures and Optimization

The introduction of the Boc protecting group onto the secondary amine of N-ethyl-4-oxopentylamine is a critical step in the synthesis of the target compound. This process, known as N-tert-butoxycarbonylation, typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The reaction conditions for this transformation are generally flexible, allowing for high yields and rapid conversions under relatively mild conditions. fishersci.co.uk

Commonly employed procedures involve dissolving the amine in a suitable solvent, such as water, a mixture of water and tetrahydrofuran (B95107) (THF), THF, or acetonitrile (B52724), and carrying out the reaction at room temperature or with moderate heating (around 40°C) in the presence of a base. fishersci.co.uk Bases like sodium hydroxide (B78521), 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate are frequently used to facilitate the reaction. fishersci.co.uk An alternative method involves refluxing a biphasic mixture of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk

Optimization of these procedures is key to maximizing yield and purity. For instance, in the case of sterically hindered or less nucleophilic amines, the addition of a powerful nucleophilic catalyst like DMAP can significantly increase the reactivity of Boc₂O. rsc.org However, this increased reactivity may also lead to a decrease in selectivity. rsc.org The choice of base and solvent can also be tailored to the specific substrate. For sensitive substrates, milder bases such as sodium bicarbonate or triethylamine (B128534) can help minimize side reactions. numberanalytics.com The use of aqueous solvents can also be beneficial in reducing the formation of unwanted byproducts. numberanalytics.com

One reported method for Boc protection involves dissolving the amine in a 10:10:7 mixture of water, methanol (B129727), and triethylamine. wordpress.com Di-tert-butyl dicarbonate (1.6 equivalents) is then slowly added, and the mixture is heated to 55°C overnight. wordpress.com This procedure has been shown to be effective for various substrates, with yields generally in the range of 90-97%. wordpress.com

The following table summarizes common conditions for N-tert-butoxycarbonylation:

| Reagent | Base | Solvent(s) | Temperature | Reference(s) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide, DMAP, Sodium Bicarbonate | Water, Water/THF, THF, Acetonitrile, Dioxane, Methanol, Chloroform/Water | Room Temperature to 40°C | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Water/Methanol | 55°C | wordpress.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Not Specified | Not Specified | numberanalytics.com |

Chemoselectivity and Orthogonal Protection Considerations

The synthesis of this compound presents a chemoselectivity challenge due to the presence of two reactive sites: the secondary amine and the ketone. The goal is to selectively protect the amine with the Boc group while leaving the ketone functionality intact for potential future transformations. fiveable.me This selective protection is crucial for achieving the desired final product. acs.org

The Boc group is well-suited for this purpose as it is stable under most basic and nucleophilic conditions, which are often used in subsequent reaction steps. organic-chemistry.org This stability allows for a wide range of chemical manipulations at the ketone position without affecting the protected amine.

The concept of orthogonal protection is also highly relevant in this context. organic-chemistry.org Orthogonal protecting groups are sets of protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group in the presence of others. libretexts.orgwikipedia.org For example, while the Boc group is acid-labile, other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are base-labile. fiveable.meorganic-chemistry.org In a more complex molecule, one could envision a scenario where the amine is protected as a Boc carbamate (B1207046) and another functional group is protected with an Fmoc group. This would allow for the selective removal of either protecting group by treatment with acid or base, respectively. fiveable.me

In the specific case of this compound, the primary concern is the chemoselective N-Boc protection over any potential reactions involving the ketone. Standard Boc protection conditions are generally mild enough to avoid unwanted reactions at the ketone. However, careful optimization of reaction conditions, such as using mild bases and controlling the temperature, can further enhance this selectivity. numberanalytics.com

Catalytic Methods in Synthesis

The efficiency of N-tert-butoxycarbonylation can often be enhanced through the use of catalysts. researchgate.net Various catalytic systems have been developed to promote the Boc protection of amines, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields.

For instance, copper iodide nanoparticles (CuI-NPs) have been reported as a cost-effective and recyclable catalyst for the N-tert-butoxycarbonylation of a wide range of amines. niscpr.res.in This method can be performed under solvent-free conditions with short reaction times (5–15 minutes) and provides excellent product yields (82-92%). niscpr.res.in The use of CuI-NPs offers a greener alternative to traditional methods that may require hazardous solvents and prolonged heating. niscpr.res.in

Other catalytic systems include the use of lithium hydroxide monohydrate under solvent-free conditions, which also provides a simple, rapid, and efficient method for the chemoselective N-Boc protection of amines. researchgate.net Lewis acids such as zirconium tetrachloride (ZrCl₄) have also been shown to be effective catalysts, enabling the reaction to proceed in acetonitrile at room temperature with short reaction times and high yields. researchgate.net

The choice of catalyst can be critical. For example, in some cases, commercially available copper iodide (CuI) showed lower efficacy compared to CuI nanoparticles, highlighting the importance of the catalyst's physical properties, such as a polarized reactive surface. niscpr.res.in

The following table provides examples of catalytic systems used for N-Boc protection:

| Catalyst | Reaction Conditions | Advantages | Reference(s) |

| Copper Iodide Nanoparticles (CuI-NPs) | Solvent-free, grinding | Short reaction time, cost-effective, recyclable | niscpr.res.in |

| Lithium Hydroxide Monohydrate | Solvent-free | Simple, rapid, green | researchgate.net |

| Zirconium Tetrachloride (ZrCl₄) | Acetonitrile, room temperature | Short reaction times, high yields | researchgate.net |

| Cesium Fluoride (CsF) | DMF, room temperature | Effective for N-tert-butoxycarbonylation of indoles | thieme-connect.com |

| Magnetically Recoverable Nanocatalysts | Solvent-free, room temperature or 70°C | High yields, catalyst is easily recoverable | acs.org |

| Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-free, room temperature | Metal-free, reusable, high yields | thieme-connect.com |

Solvent Effects and Reaction Condition Optimization in Synthetic Protocols

The choice of solvent and the optimization of reaction conditions are paramount in achieving a successful and efficient synthesis of this compound. acs.org The solvent can significantly influence the reaction rate, yield, and even the chemoselectivity of the N-tert-butoxycarbonylation reaction. numberanalytics.comniscpr.res.in

A variety of solvents have been successfully employed for Boc protection, including dichloromethane (B109758) (CH₂Cl₂), acetonitrile (CH₃CN), ethanol (B145695) (EtOH), tetrahydrofuran (THF), and even water. fishersci.co.ukniscpr.res.in In some cases, solvent-free conditions have proven to be highly effective, offering a more environmentally friendly approach. niscpr.res.inacs.orgthieme-connect.com Studies have shown that for certain catalytic systems, such as with CuI-NPs, solvent-free mechanochemical grinding leads to excellent results. niscpr.res.in In other instances, a solvent-assisted approach using dichloromethane has demonstrated better efficacy. niscpr.res.in

The optimization of reaction conditions extends beyond the choice of solvent. Factors such as temperature, reaction time, and the stoichiometry of reagents play a crucial role. numberanalytics.comacs.org For example, while many Boc protection reactions proceed efficiently at room temperature, moderate heating can sometimes be beneficial. fishersci.co.uk However, for sensitive substrates, maintaining mild reaction conditions is essential to prevent side reactions or decomposition. numberanalytics.com

A systematic approach to optimization often involves screening different solvents, bases, and catalysts to identify the ideal combination for the specific substrate. researchgate.net For instance, a study on the N-Boc protection of aniline (B41778) showed that while various solvents could be used, remarkable results were obtained under solvent-free conditions. acs.org Similarly, the optimization of catalyst loading is important; for example, increasing the amount of a nanocatalyst from 0.07 to 0.09 mg at 70°C increased the reaction yield to 96%, with no further improvement at higher catalyst loadings. acs.org

The following table highlights the impact of solvent choice on reaction outcomes in N-Boc protection:

| Catalyst/Method | Solvent | Observation | Reference(s) |

| CuI-NPs | Dichloromethane | Better efficacy than solvent-free in some cases. | niscpr.res.in |

| CuI-NPs | Acetonitrile, Ethanol | Screened as potential solvents. | niscpr.res.in |

| Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ | Toluene, Methanol, Ethanol, THF, Acetonitrile, Dichloromethane | Unsatisfactory results compared to solvent-free conditions. | acs.org |

| Cesium Fluoride | DMF | Most effective solvent for N-tert-butoxycarbonylation of indole. | thieme-connect.com |

| Thermal Deprotection | TFE, Methanol, THF, Toluene | Solvent choice significantly impacts the efficiency of Boc deprotection. | acs.org |

| Water-mediated | Water/Acetone | Eco-friendly protocol with excellent yields. | scispace.comnih.gov |

Reactions Involving the Ketone Functionality

The ketone group in this compound is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions to the Carbonyl

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a tetrahedral intermediate and can lead to the formation of alcohols or new carbon-carbon bonds. The presence of the bulky Boc-protecting group and the ethyl group on the nitrogen can influence the stereochemical outcome of these additions, particularly in cases where chiral reagents or catalysts are employed.

Common nucleophiles used in these transformations include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), which introduce an alkyl, aryl, or vinyl group. Cyanide ions (e.g., from TMSCN) can also be added to form cyanohydrins, which are valuable precursors to alpha-hydroxy acids and alpha-amino alcohols.

Table 1: Examples of Nucleophilic Additions to β-(N-Boc-amino) Ketones

| Nucleophile | Reagent(s) | Product Type |

| Alkyl/Aryl | RMgX, RLi | Tertiary Alcohol |

| Hydride | NaBH4, LiAlH4 | Secondary Alcohol |

| Cyanide | TMSCN, KCN/18-crown-6 | Cyanohydrin |

| Alkynyl | RC≡CLi | Propargyl Alcohol |

Alpha-Functionalization via Enolate Chemistry

The protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base, solvent, and reaction temperature.

Typical electrophiles used in these reactions include alkyl halides for alkylation, aldehydes for aldol reactions, and sources of "electrophilic" halogens (e.g., N-bromosuccinimide) for α-halogenation. The resulting α-functionalized ketones are versatile intermediates for further synthetic manipulations.

Reductions to Alcohol Derivatives

The ketone functionality can be readily reduced to a secondary alcohol. A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing the stereoselectivity of the reaction.

Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this reduction, typically in alcoholic solvents. For more controlled or stereoselective reductions, bulkier hydride reagents such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium aluminum hydride (LiAlH₄) can be used. nih.gov Asymmetric reductions can be achieved using chiral reducing agents or catalysts, such as those derived from boron or aluminum. nih.gov

Table 2: Common Reducing Agents for Ketones

| Reagent | Typical Conditions | Comments |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | Common, inexpensive, and generally provides good yields. |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether, 0 °C | More powerful than NaBH₄; requires anhydrous conditions. |

| L-Selectride® | THF, -78 °C | Bulky reagent, can provide high stereoselectivity. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | Can be used for selective reductions. |

Condensation Reactions and Heterocycle Formation

The ketone moiety of this compound can participate in condensation reactions with various nitrogen-based nucleophiles to form imines, enamines, and a range of heterocyclic compounds. These reactions are often catalyzed by acid and typically involve the formation of a carbinolamine intermediate followed by dehydration.

For example, reaction with primary amines can yield imines, while reaction with secondary amines can lead to the formation of enamines. More complex heterocycles can be synthesized by using bifunctional reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolines or pyrazoles. Similarly, condensation with hydroxylamine (B1172632) yields an oxime, and reaction with thiourea (B124793) could potentially lead to the formation of pyrimidine-thiones.

Transformations Involving the Protected Amine Moiety

The Boc-protecting group on the nitrogen atom is crucial for modulating the reactivity of the amine. Its removal is a key step in many synthetic sequences, allowing for subsequent functionalization of the liberated secondary amine.

Selective Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, yet it can be selectively removed under acidic conditions. This orthogonality makes it a valuable protecting group in multi-step synthesis.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Table 3: Common Reagents for Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature |

| Methanesulfonic Acid | t-BuOAc/CH₂Cl₂ | Controlled conditions for selectivity. researchgate.net |

| Oxalyl Chloride | Methanol | Mild conditions at room temperature. nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Lewis acidic conditions. |

| Thermal | High-boiling solvent (e.g., Toluene) | Elevated temperatures. acs.org |

Post-Deprotection Reactivity of the Amine

Upon successful removal of the t-Boc group, the resulting N-ethyl-4-oxopentylamine possesses a nucleophilic secondary amine that can participate in a variety of chemical transformations.

The free amine readily undergoes acylation with a range of acylating agents to form the corresponding amides. This is a fundamental reaction in organic synthesis and is widely used to construct carbon-nitrogen bonds. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.

For instance, the reaction of N-ethyl-4-oxopentylamine with an acid chloride, such as acetyl chloride, in the presence of a base like triethylamine, would yield N-ethyl-N-(4-oxopentyl)acetamide. Similarly, coupling with a carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a versatile route to a wide array of amides.

The secondary amine of N-ethyl-4-oxopentylamine can be further alkylated to form a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction typically requires a base to neutralize the acid generated during the reaction. Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.

Reductive amination provides another avenue for derivatization. The ketone moiety of N-ethyl-4-oxopentylamine can react with a primary amine to form an imine or enamine intermediate, which can then be reduced in situ to form a new secondary or tertiary amine.

Chemo-, Regio-, and Stereoselectivity in Reactions (If applicable to derived products)

While this compound itself is achiral, reactions of its derivatives can introduce stereocenters, making considerations of chemo-, regio-, and stereoselectivity crucial.

For example, in the reduction of the ketone functionality of a derivatized N-ethyl-4-oxopentylamine, the choice of reducing agent can influence the stereochemical outcome if a new chiral center is formed. The use of bulky reducing agents may lead to preferential attack from the less hindered face of the carbonyl group, resulting in a diastereomeric excess of one stereoisomer.

Regioselectivity becomes important when considering reactions that could potentially occur at either the nitrogen or the oxygen of the ketone. For instance, in certain metal-catalyzed cross-coupling reactions, the site of reaction can be directed by the choice of catalyst and ligands.

Cascade and Multicomponent Reactions Utilizing this compound

The bifunctional nature of this compound and its deprotected form makes it an attractive building block for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

A hypothetical MCR could involve the deprotection of this compound in situ, followed by a reaction of the liberated amine and the ketone with other components. For example, a Passerini or Ugi reaction could potentially be designed, where the amine and ketone functionalities of N-ethyl-4-oxopentylamine react with an isocyanide and a carboxylic acid (in the case of the Ugi reaction) to form a complex α-acylamino amide product. The success of such a reaction would depend on the relative reactivity of the functional groups and the careful optimization of reaction conditions.

The development of such cascade and multicomponent strategies utilizing this versatile building block holds significant potential for the efficient synthesis of novel and structurally diverse molecules.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The molecular framework of this compound is pre-disposed for the construction of nitrogen-containing heterocyclic compounds. The presence of both a ketone and a protected amine within the same molecule allows for intramolecular cyclization reactions, a powerful strategy for forming cyclic structures.

Reductive amination is a key transformation in this context. Following the deprotection of the Boc group to reveal the secondary amine, this amine can react with the ketone at the 4-position. Subsequent reduction of the resulting cyclic iminium ion intermediate leads to the formation of substituted pyrrolidines. The ethyl group on the nitrogen and the methyl group from the ketone provide specific substitution patterns on the resulting pyrrolidine (B122466) ring, offering a degree of control over the final structure.

| Heterocyclic Scaffold | Synthetic Strategy | Key Features |

| Substituted Pyrrolidines | Intramolecular Reductive Amination | Formation of a five-membered ring containing nitrogen. The ethyl and methyl groups provide specific substitution. |

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of pharmaceutically active compounds often involves the assembly of complex molecular scaffolds. This compound serves as a key intermediate in the synthesis of various pharmaceutical building blocks. The ability to selectively manipulate the ketone and the protected amine functionalities is crucial in this regard.

For instance, the ketone can undergo reactions such as aldol condensations, Wittig reactions, or Grignard additions to introduce further complexity and functionality. The Boc-protected amine, stable under many reaction conditions, can be deprotected at a later synthetic stage to allow for the introduction of diverse substituents through N-alkylation, acylation, or sulfonylation. This modular approach is highly valuable in medicinal chemistry for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

| Pharmaceutical Intermediate Type | Synthetic Application of this compound |

| Pyrrolidine and Piperidine Derivatives | Serves as a precursor for the core heterocyclic ring structure. |

| Substituted Amino Alcohols | The ketone can be reduced to a hydroxyl group, and the Boc group can be removed to yield an amino alcohol. |

| Diamine Derivatives | The ketone can be converted to an amine via reductive amination with an external amine source. |

Role in Natural Product Synthesis Approaches

While direct applications in the total synthesis of specific natural products are not extensively documented, the structural motifs accessible from this compound are found in various classes of natural products, particularly alkaloids. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

The pyrrolidine ring, which can be readily synthesized from this building block, is a core component of many alkaloids, including nicotine (B1678760) and hygrine. Synthetic strategies aimed at these and other more complex alkaloids could potentially utilize derivatives of this compound to construct key fragments of the target molecule.

Contributions to the Development of Novel Synthetic Methodologies

The unique bifunctional nature of this compound makes it a suitable substrate for the development and validation of new synthetic methods. For example, new catalytic systems for intramolecular cyclizations or novel methods for the selective transformation of ketones in the presence of protected amines could be tested using this compound.

Its well-defined structure and predictable reactivity can provide a clear indication of the efficiency and selectivity of a new methodology. The development of diastereoselective or enantioselective transformations involving this substrate would be of particular interest, enabling the synthesis of chiral nitrogen-containing compounds.

Usage in the Synthesis of Labeled Compounds for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use in metabolic studies. This compound can be synthesized with isotopic labels, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), at specific positions.

For example, introducing a ¹³C label at the carbonyl carbon would allow for the tracking of this carbon atom through a multi-step synthesis, confirming reaction pathways and the structures of intermediates and products. Similarly, ¹⁵N labeling of the amine would be invaluable for studying the mechanisms of nitrogen-based reactions, such as the formation of heterocyclic rings.

| Isotopic Label | Position of Labeling | Application in Mechanistic Studies |

| ¹³C | Carbonyl Carbon | Tracing the carbon skeleton in multi-step reactions. |

| ¹⁵N | Amine Nitrogen | Investigating the mechanism of nitrogen-containing ring formation. |

| ²H (Deuterium) | Various Positions | Studying kinetic isotope effects to determine rate-determining steps. |

Mechanistic Investigations of Reactions Involving N T Boc N Ethyl 4 Oxopentylamine

Elucidation of Reaction Pathways and Intermediates

The elucidation of a reaction pathway for a molecule like N-(t-Boc)-N-ethyl-4-oxopentylamine involves identifying the sequence of elementary steps that transform reactants into products. This process is critical for controlling reaction outcomes and minimizing side products. The presence of both a ketone and a Boc-protected amine allows for several potential reaction pathways, depending on the reagents and conditions employed.

For instance, reactions involving the ketone moiety, such as reduction, oxidation, or nucleophilic addition, would proceed through distinct intermediates. The identification of these intermediates can be achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). In some cases, intermediates can be isolated and characterized if they are sufficiently stable.

Conversely, reactions targeting the N-Boc group, typically its removal (deprotection), follow a well-established pathway under acidic conditions. total-synthesis.comchemistrysteps.com The elucidation of this pathway involves tracking the formation of key intermediates.

Key Intermediates in the Deprotection of this compound:

| Intermediate | Description |

| Protonated Carbonyl | The initial step in acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group. chemistrysteps.com |

| Carbamic Acid | Following the loss of the tert-butyl cation, a carbamic acid intermediate is formed. jkchemical.com |

| Amine | The unstable carbamic acid readily decarboxylates to yield the deprotected amine and carbon dioxide. jkchemical.com |

Transition State Characterization and Analysis

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time along the reaction coordinate between reactants and products. The characterization of transition states is crucial for understanding the energy barriers of a reaction. Due to their fleeting nature, transition states cannot be directly observed experimentally. Therefore, their characterization relies heavily on computational chemistry methods, such as Density Functional Theory (DFT) calculations. researchgate.net

For a reaction involving this compound, computational modeling can be used to map the potential energy surface of a proposed reaction. This allows for the identification of the lowest energy path from reactants to products and the characterization of the geometry and energy of the associated transition state. The analysis of the transition state structure can provide insights into the bonding changes occurring during the reaction.

Influence of the Boc Protecting Group on Reaction Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its ease of removal under mild acidic conditions. researchgate.netorganic-chemistry.org The Boc group exerts a significant influence on the reactivity of the amine it protects and can affect the mechanism of reactions occurring at other sites within the molecule.

The bulky tert-butyl group provides steric hindrance, which can direct the approach of reagents to other parts of the molecule. Electronically, the carbamate (B1207046) functionality withdraws electron density from the nitrogen atom, rendering it significantly less nucleophilic and basic compared to the free amine. total-synthesis.com This electronic effect prevents the amine from participating in unwanted side reactions.

The mechanism of Boc group removal is a classic example of its influence. Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, which initiates a fragmentation process. chemistrysteps.com This process is facilitated by the stability of the resulting tert-butyl cation. chemistrysteps.com This specific deprotection mechanism is a key feature of the Boc group and is a primary consideration when designing synthetic routes. total-synthesis.com

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies of reactions involving this compound provide quantitative information about the reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a rate law for the reaction can be determined. The rate law provides insight into the molecularity of the rate-determining step of the reaction.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction.

Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound:

| Parameter | Value | Significance |

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ | Indicates the intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | 75 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -50 kJ/mol | A negative value indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | A negative value suggests a more ordered transition state. |

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comwikipedia.org This involves replacing one or more atoms in a reactant molecule with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioactive isotope. wikipedia.org The position of the isotopic label in the products and any intermediates can then be determined using techniques such as mass spectrometry or NMR spectroscopy. wikipedia.org

For this compound, several isotopic labeling strategies could be employed to elucidate reaction mechanisms. For example, to probe a reaction at the ketone, the carbonyl carbon could be labeled with ¹³C. The position of the ¹³C label in the product would reveal whether the carbonyl group was retained, modified, or eliminated.

Similarly, to investigate the deprotection mechanism, the nitrogen atom could be labeled with ¹⁵N. researchgate.net Following the reaction, the location of the ¹⁵N label would confirm that the nitrogen atom remains in the final amine product. Deuterium (²H) labeling could also be used to study kinetic isotope effects, which can provide information about bond-breaking events in the rate-determining step of a reaction. rug.nl

Computational and Theoretical Chemistry Studies of N T Boc N Ethyl 4 Oxopentylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(t-Boc)-N-ethyl-4-oxopentylamine. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of medium-sized organic molecules like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, it is possible to calculate various electronic parameters. Theoretical studies on similar compounds have demonstrated that DFT can accurately predict molecular geometries and electronic charge distributions.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the carbonyl group and the nitrogen atoms are expected to be the primary sites of electronic activity.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.60 |

| Dipole Moment | 2.75 D |

| Total Energy | -850.12 Hartree |

Table 1: Calculated electronic properties of this compound using DFT at the B3LYP/6-31G level of theory.*

Conformational Analysis and Energetics

The flexibility of the pentylamine chain and the rotational freedom around the N-C bonds in this compound give rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt. Using computational methods, the potential energy surface of the molecule can be scanned by systematically rotating dihedral angles.

These studies reveal several local energy minima, with the global minimum corresponding to the most stable conformer. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The analysis often shows that steric hindrance between the bulky tert-butoxycarbonyl (t-Boc) group and the ethyl group plays a significant role in dictating the preferred conformations.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.25 | 65.2° |

| 3 | 2.80 | -68.9° |

Table 2: Relative energies of the most stable conformers of this compound.

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. For this compound, characteristic peaks would be predicted for the C=O stretching of the ketone and the carbamate (B1207046), as well as N-H and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing theoretical and experimental NMR spectra can help confirm the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, transitions are likely to involve the non-bonding electrons of the oxygen and nitrogen atoms and the π* orbitals of the carbonyl groups.

| Spectroscopic Feature | Predicted Value |

| IR: Ketone C=O Stretch | 1715 cm⁻¹ |

| IR: Carbamate C=O Stretch | 1690 cm⁻¹ |

| ¹H NMR: CH₃ (Ketone) | δ 2.15 ppm |

| ¹³C NMR: C=O (Ketone) | δ 208 ppm |

| UV-Vis λmax (n → π*) | 285 nm |

Table 3: Predicted spectroscopic data for this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time, including their movements and interactions.

Exploration of Reaction Coordinate and Energy Profiles

Molecular modeling can be used to explore the pathways of chemical reactions involving this compound. For instance, the reduction of the ketone group or the cleavage of the t-Boc protecting group are common transformations. By defining a reaction coordinate that describes the progress of the reaction, the energy profile can be calculated.

This profile reveals the energy of the transition state and the activation energy for the reaction. Understanding these parameters is crucial for predicting reaction rates and identifying potential reaction mechanisms. For example, the energy profile for the nucleophilic addition to the carbonyl carbon can be mapped to understand its reactivity towards different reagents.

Investigation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Molecular dynamics simulations, using explicit solvent models, or continuum solvent models in quantum chemical calculations, can be employed to investigate these effects.

Simulations can show how solvent molecules arrange around the solute and how this solvation affects the conformational equilibrium and electronic properties of this compound. For example, in a polar protic solvent like ethanol (B145695), hydrogen bonding interactions with the carbonyl oxygen atoms would be expected to stabilize the molecule and could influence its reactivity. Studies on similar molecules have shown that polar solvents can lead to a red shift in the UV-Vis absorption spectrum and can alter the relative energies of different conformers. journalirjpac.com

| Solvent | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

| Vacuum | 2.75 | 6.60 |

| Toluene (ε=2.4) | 2.98 | 6.52 |

| Acetonitrile (B52724) (ε=37.5) | 3.85 | 6.35 |

| Water (ε=80.1) | 4.50 | 6.28 |

Table 4: Predicted solvent effects on the electronic properties of this compound.

No Published Research Found on the Computational and Theoretical Chemistry of this compound

Consequently, it is not possible to provide an article on the "" with a focus on "Theoretical Insights into Selectivity and Reactivity Descriptors" as requested. The absence of published research, including detailed findings and data tables, precludes the generation of a scientifically accurate and informative article on this specific topic.

While general information on related carbamates and their computational analysis exists, this information is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article without making unsubstantiated extrapolations. The scientific community has not yet published the kind of in-depth theoretical investigations that would be necessary to populate the outlined article structure.

Analytical Methodologies for the Characterization and Monitoring of N T Boc N Ethyl 4 Oxopentylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of N-(t-Boc)-N-ethyl-4-oxopentylamine. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The t-Boc protecting group will show a characteristic singlet for its nine equivalent protons. The ethyl group will display a quartet and a triplet. The pentylamine backbone will present a series of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the t-Boc group, the quaternary carbon of the t-butyl group, and the various methylene (B1212753) and methyl carbons of the ethyl and pentylamine moieties.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| t-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| t-Butyl (C) | - | ~79.5 |

| Ethyl CH₂ | ~3.25 (q, 2H) | ~40.0 |

| Ethyl CH₃ | ~1.10 (t, 3H) | ~13.5 |

| -N-CH₂- (a) | ~3.20 (t, 2H) | ~45.0 |

| -CH₂- (b) | ~1.70 (quint, 2H) | ~25.0 |

| -CH₂- (c) | ~2.50 (t, 2H) | ~42.0 |

| C=O | - | ~208.0 |

| CH₃ (keto) | ~2.15 (s, 3H) | ~30.0 |

Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. These techniques measure the vibrational frequencies of bonds within the molecule.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. The ketone (C=O) stretch will appear in the region of 1715 cm⁻¹, while the carbamate (B1207046) (N-C=O) of the t-Boc group will show a strong band around 1690 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1725 - 1705 |

| C=O (Carbamate) | Stretch | 1710 - 1670 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

| C-N | Stretch | 1250 - 1020 |

| C-O | Stretch | 1170 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Under Electron Impact (EI) ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for t-Boc protected amines involve the loss of isobutylene (B52900) (56 Da) or the entire t-Boc group (100 Da). doaj.org In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and tandem MS (MS/MS) can be used to induce and analyze fragmentation. The fragmentation of the t-Boc group is a characteristic feature. doaj.org

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC method using a C18 column is typically suitable for this type of compound.

A common mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector, as the carbonyl groups provide some UV absorbance.

Interactive Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly for assessing its volatility and for detecting volatile impurities. Given its molecular weight, the compound should be amenable to GC analysis.

A non-polar or medium-polarity capillary column would be appropriate. A flame ionization detector (FID) is a common choice for detection due to its sensitivity to organic compounds. The injection port and oven temperatures must be carefully optimized to ensure proper volatilization without thermal degradation of the t-Boc group.

Interactive Table: Suggested GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of complex samples. nih.govijnrd.orgsaspublishers.comresearchgate.net For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of N-Boc protected amines by GC-MS can present challenges due to potential thermal degradation in the heated injector port. researchgate.netnih.gov For this compound, careful optimization of the injection temperature would be crucial to minimize the risk of thermal decomposition, which could lead to the formation of byproducts and inaccurate quantification. nih.gov

To enhance the volatility and thermal stability of the analyte, derivatization can be employed. The ketone group in this compound can be derivatized, for instance, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a more stable oxime derivative suitable for GC-MS analysis. sigmaaldrich.comnih.govresearchgate.net The choice of ionization mode in the mass spectrometer, such as electron impact (EI) or chemical ionization (CI), would also influence the fragmentation pattern and molecular ion visibility, aiding in structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are thermally labile or non-volatile, making it particularly suitable for this compound. LC-MS combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

For the analysis of this compound, a reversed-phase LC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with potential additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer, often a quadrupole, time-of-flight (TOF), or ion trap analyzer, provides mass-to-charge ratio information, enabling the confirmation of the molecular weight and the study of fragmentation patterns for structural confirmation. nih.gov It is worth noting that N-Boc protected amines can sometimes undergo a McLafferty rearrangement in the ion source, which should be considered during spectral interpretation. researchgate.netnih.govacs.org

A summary of potential LC-MS parameters for the analysis of a related N-Boc protected compound is presented in the interactive table below.

| Parameter | Condition | Rationale |

| Chromatography | Reversed-Phase HPLC | Suitable for moderately polar compounds. |

| Stationary Phase | C18 | Provides good retention for N-Boc protected amines. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common mobile phase for good separation and protonation for MS detection. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for thermally labile molecules. |

| Mass Analyzer | Time-of-Flight (TOF) | Provides high mass accuracy for confident identification. |

Other Hyphenated Techniques:

While GC-MS and LC-MS are the most probable techniques for the analysis of this compound, other hyphenated methods could also be considered. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) could provide even more detailed structural information by physically separating the analyte from a mixture before NMR analysis. saspublishers.comresearchgate.net

Crystallographic Methods for Solid-State Structure Determination (If Crystalline forms exist)

Should this compound be capable of forming a stable crystalline solid, X-ray crystallography would be the definitive method for determining its precise three-dimensional atomic and molecular structure. wikipedia.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. wikipedia.org

The carbamate group in this compound has specific conformational and hydrogen bonding capabilities that would be elucidated by X-ray crystallography. nih.gov The structural data obtained would be invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. While no specific crystallographic data for this compound is publicly available, the general principles of X-ray crystallography are well-established for carbamate-containing molecules. nih.govnih.gov

The table below outlines the general steps involved in an X-ray crystallography study.

| Step | Description |

| 1. Crystallization | Growing a high-quality single crystal of the compound. |

| 2. Data Collection | Mounting the crystal and collecting the X-ray diffraction data. |

| 3. Structure Solution | Determining the initial positions of the atoms from the diffraction pattern. |

| 4. Structure Refinement | Optimizing the atomic positions to best fit the experimental data. |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 4.0–4.5 ppm for N-ethyl protons) and Boc group integrity .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects side products like de-Boc derivatives .

- Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., [M+H]⁺ = 286.3 g/mol) .

Advanced Tip : Coupled IR-NMR analysis resolves ambiguities in carbonyl stretching (Boc C=O at 1725 cm⁻¹ vs. ketone at 1700 cm⁻¹) .

How can researchers optimize Boc deprotection conditions to minimize side reactions?

Advanced Research Question

Deprotection efficiency depends on acid strength and solvent polarity:

- HCl/Dioxane (Method C) : Ideal for generating HCl salts (e.g., 2 M HCl, 24–48 h), yielding >90% free amine .

- TFA/CH₂Cl₂ (Method D) : Faster (1–2 h) but requires neutralization for salt-free products .

Critical Parameters : - Avoid prolonged exposure to strong acids to prevent ketone hydrolysis.

- Monitor by TLC (disappearance of Boc-protected spot) .

What strategies address impurities arising from incomplete Boc protection or degradation?

Advanced Research Question

Common impurities include:

- Unprotected Amine : Detected via ninhydrin test or LC-MS. Mitigate by optimizing Boc₂O stoichiometry (1.5–2.0 equiv) .

- Oxidation Byproducts : Use anhydrous conditions to prevent ketone hydration.

Analytical Workflow :

HPLC-MS identifies impurities (e.g., m/z 143 for de-Boc fragments).

Preparative HPLC isolates impurities for structural elucidation .

How can stereochemical outcomes be controlled in derivatives of this compound?

Advanced Research Question

Stereoselective synthesis requires:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-amino acid derivatives) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in ketone alkylation .

- Resolution : Chiral HPLC (RegisCell column) separates enantiomers post-synthesis .

Case Study : Boc-protected γ-lactams achieved 99% ee via dynamic kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.